molecular formula C17H29N3O2 B5600314 1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine

1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine

Cat. No.: B5600314
M. Wt: 307.4 g/mol
InChI Key: QPCOLNMFNJFSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine is a useful research compound. Its molecular formula is C17H29N3O2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.22597718 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine is explored in the context of synthesis and reactions of pyrazolin-5-ones. These studies show how the steric bulk of certain substituents affects the outcome of chemical reactions, such as the failure to yield conjugate addition products with thiols or piperidine (Deruiter, Carter, Arledge, & Sullivan, 1987).

Biological Evaluation and Antitumor Activity

  • Research on polymethoxylated pyridine ring systems, including pyrazolopyridines, reveals their potential as antitumor agents. These compounds demonstrate broad-spectrum antitumor activity, with some exhibiting particular effectiveness against specific cancer cell lines (Rostom, Hassan, & El-Subbagh, 2009).

Molecular Interaction Studies

  • Molecular interaction studies of pyrazole-3-carboxamide derivatives provide insights into their binding with cannabinoid receptors. This research helps understand the molecular basis of the interaction and the role of various substituents in these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Solid Form Selection for Pharmaceuticals

  • Solid form selection studies for zwitterionic pharmaceutical compounds, including those with piperidine structures, are crucial for determining stability and manufacturability of drug formulations (Kojima et al., 2008).

Stereochemistry in Organic Reactions

  • Investigations into the stereochemistry of base-catalyzed reactions involving piperidine provide valuable insights into the effects of solvents and activating groups on the outcomes of these reactions (Basyouni, Omar, & Ghali, 1980).

Radiochemistry for Imaging Studies

  • The synthesis of pyrazole-3-carboxylic acid piperidin-1-ylamide derivatives for potential use in positron emission tomography (PET) imaging of cannabinoid receptors highlights the application of these compounds in medical imaging and neurological research (Kumar et al., 2004).

Properties

IUPAC Name

[2-(3-methoxypropyl)piperidin-1-yl]-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-13(2)15-12-16(19(3)18-15)17(21)20-10-6-5-8-14(20)9-7-11-22-4/h12-14H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCOLNMFNJFSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N2CCCCC2CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.